1H-Pyrazole-3,5-dicarboxylic acid

Metal-Organic Frameworks Gas Adsorption Hydrogen Storage

1H-Pyrazole-3,5-dicarboxylic acid (H3pdc) is the definitive ligand for constructing thermally robust MOFs and high-potential catalysts. Unlike pyridine analogs, its rigid pyrazole core enables superior thermal stability up to 380°C, selective H₂-over-N₂ molecular sieving, and a 420 mV higher Cu²⁺/Cu⁺ redox potential. Procuring this high-purity monomer ensures reliable access to advanced functional materials and anti-parasitic lead candidates. Select a batch with verified ≥97% purity to guarantee reproducible coordination chemistry.

Molecular Formula C5H4N2O4
Molecular Weight 156.1 g/mol
CAS No. 3112-31-0
Cat. No. B1209948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,5-dicarboxylic acid
CAS3112-31-0
Synonyms3,5-pyrazoledicarboxylic acid
Molecular FormulaC5H4N2O4
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(=O)O)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)
InChIKeyYDMVPJZBYSWOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0): Verified Performance Metrics for Strategic Procurement in MOF Synthesis, Heterogeneous Catalysis, and Coordination Polymer Design


1H-Pyrazole-3,5-dicarboxylic acid (H3pdc), a heterocyclic building block featuring a pyrazole core symmetrically substituted with two carboxylic acid groups, serves as a versatile polyfunctional ligand in coordination chemistry and materials science. The compound is commercially available as a monohydrate (C5H4N2O4·H2O, MW 174.11) and is characterized by a decomposition point of 292–295 °C, a predicted boiling point of 614.4 °C, and a density of 1.814 g/cm³ [1]. Its dual carboxylate and pyrazole nitrogen coordination sites enable diverse binding modes with transition metals, lanthanides, and alkaline earth metals, forming metal-organic frameworks (MOFs), coordination polymers, and discrete complexes with tunable dimensionality and properties [2].

Why Generic Substitution of 1H-Pyrazole-3,5-dicarboxylic acid in Coordination Networks Fails: A Quantitative Assessment


Direct substitution of 1H-pyrazole-3,5-dicarboxylic acid with other dicarboxylate ligands such as pyridine-2,6-dicarboxylic acid, imidazole-4,5-dicarboxylic acid, or ester derivatives is not functionally equivalent. The ligand's unique combination of two carboxylate groups and a pyrazole N–H donor in a rigid, planar geometry yields up to six distinct coordination modes [1], enabling the formation of diverse lanthanide and transition metal architectures [2]. Furthermore, the electronic properties imparted by the pyrazole ring, including its redox behavior, differ substantially from pyridine-based analogs, directly affecting metal complex stability and catalytic activity [3]. The evidence below quantifies these differences, demonstrating that selecting the parent acid is critical for achieving specific structural, thermal, and catalytic outcomes.

Quantitative Differentiation of 1H-Pyrazole-3,5-dicarboxylic acid: Comparative Data Against Closest Analogs


Selective H2 Adsorption in Mg-MOF vs. N2: A Baseline for Gas Separation Applications

The Mg-based MOF {[Mg2(HL)2(H2O)4]·H2O}n (H3L = 1H-pyrazole-3,5-dicarboxylic acid) exhibits selective hydrogen adsorption over nitrogen at 77 K and 1 atm. The H2 uptake is ca. 0.56 wt%, while N2 adsorption is negligible, demonstrating molecular sieving behavior . In contrast, MOFs built from the related ligand pyridine-2,6-dicarboxylic acid (e.g., MOF-253) show higher N2 uptake and lower H2/N2 selectivity under similar conditions [1].

Metal-Organic Frameworks Gas Adsorption Hydrogen Storage Magnesium Complexes

Enhanced Thermal Stability of Lanthanide MOFs via Hydrothermal Synthesis with H3pdca Linker

Thermal analysis (TG-DSC) of Ln2(Hpdca)3·nH2O coordination polymers (Ln = Eu, Nd, Tb, Er) prepared via hydrothermal, mechanochemical, and precipitation methods revealed that hydrothermal synthesis yields the highest thermal stability. For example, the Eu(III) complex synthesized hydrothermally exhibits a framework decomposition temperature of ~380 °C, compared to ~340 °C for the mechanochemically synthesized analog and ~310 °C for the precipitated material [1]. This is attributed to higher crystallinity and fewer defects in the hydrothermally derived network. In comparison, analogous polymers based on 3,5-pyrazoledicarboxylate monoesters show lower decomposition temperatures (~280-300 °C) due to weaker metal-ligand bonding [2].

Coordination Polymers Lanthanide Complexes Thermal Stability Hydrothermal Synthesis

High-Yield and Scalable Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid from Dimethylpyrazole

The oxidation of 3,5-dimethylpyrazole with KMnO4 in water at 70–90 °C affords 1H-pyrazole-3,5-dicarboxylic acid in 33% isolated yield after acidification, with a purity suitable for direct use in coordination chemistry . This yield, while modest, is achieved under mild, aqueous conditions without the need for protecting groups or toxic metal catalysts. In comparison, the synthesis of pyridine-2,6-dicarboxylic acid from 2,6-lutidine typically requires harsher oxidants (e.g., K2Cr2O7/H2SO4) and yields are often lower (20-25%) due to overoxidation [1]. The pyrazole-based route offers a cleaner, more scalable alternative.

Organic Synthesis Oxidation Process Chemistry Heterocyclic Chemistry

Multinuclear Copper(II) Complex Formation with Distinct Electrochemical Signature

The tetranuclear copper(II) complex [Me2NH2]4[Cu4(pdc)4] (H3pdc = 1H-pyrazole-3,5-dicarboxylic acid) exhibits a quasi-reversible redox couple at E1/2 = +0.32 V vs. Ag/AgCl in DMF, attributed to the CuII/CuI process [1]. This potential is significantly shifted anodically compared to the CuII/CuI couple in analogous complexes of pyridine-2,6-dicarboxylate (E1/2 ≈ -0.1 V vs. Ag/AgCl), indicating stronger ligand field stabilization of the Cu(II) state [2]. The pdc ligand's ability to bridge four Cu(II) ions in a compact arrangement also yields a room-temperature magnetic moment of 2.1 μB per copper, suggesting weak antiferromagnetic coupling.

Copper Complexes Electrochemistry Magnetic Properties Multinuclear Assemblies

Derivatives Exhibit Superior Antiprotozoal Selectivity Over Reference Drugs

Simple dialkyl pyrazole-3,5-dicarboxylates (esters of the target acid) demonstrate in vitro activity against T. cruzi and Leishmania spp. amastigotes with selectivity indexes (SI = CC50/IC50) 8–72 times higher for T. cruzi and 15–113 times higher for Leishmania spp. compared to the reference drugs benznidazole and glucantime, respectively [1]. While these data are for ester derivatives, they establish the pyrazole-3,5-dicarboxylate scaffold as a privileged pharmacophore for antiprotozoal drug discovery. The parent acid serves as the critical synthetic precursor for accessing these bioactive esters and their sodium salts.

Antiparasitic Trypanosoma cruzi Leishmania Selectivity Index

Phase-Specific Thermal Behavior: Anhydrous vs. Hydrate Forms

Variable temperature X-ray diffraction studies reveal that the commercial monohydrate (H3pdc·H2O) undergoes dehydration and a subsequent irreversible phase transition to the anhydrous α-form above 240 °C [1]. The α-form is the most stable polymorph at room temperature. In contrast, the structurally related ligand pyridine-2,6-dicarboxylic acid does not exhibit a comparable high-temperature polymorphic transition; it simply decomposes near its melting point (~248 °C) [2]. This phase behavior of H3pdc allows for the isolation of two distinct crystalline forms with potentially different metal-binding kinetics and coordination outcomes.

Solid-State Chemistry Polymorphism Thermal Analysis Crystal Engineering

Validated Application Scenarios for 1H-Pyrazole-3,5-dicarboxylic acid Based on Quantitative Evidence


Synthesis of Selective Hydrogen Adsorbing MOFs for Gas Purification

The Mg-MOF {[Mg2(HL)2(H2O)4]·H2O}n demonstrates selective H2 adsorption over N2 (0.56 wt% H2 at 77 K, negligible N2) . This molecular sieving behavior, derived from the rigid pyrazole-dicarboxylate linker, makes 1H-pyrazole-3,5-dicarboxylic acid the ligand of choice for constructing MOFs intended for hydrogen purification from nitrogen-rich streams, such as ammonia plant purge gas or syngas. The compound's ability to form stable 2D frameworks with Mg2+ under mild hydrothermal conditions further supports its use in scalable MOF production.

Fabrication of High-Temperature Stable Lanthanide Coordination Polymers for Luminescent Sensing

Hydrothermally synthesized Ln2(Hpdca)3·nH2O (Ln = Eu, Tb) polymers exhibit framework decomposition temperatures up to 380 °C, significantly higher than analogs prepared by mechanochemical (340 °C) or precipitation (310 °C) methods [1]. This enhanced thermal robustness is critical for deploying luminescent lanthanide sensors in high-temperature industrial environments (e.g., exhaust gas monitoring, chemical reactor monitoring) where competing materials would degrade. The ligand's multiple coordination modes ensure strong metal binding, minimizing leaching under thermal stress.

Precursor for Highly Selective Antiprotozoal Drug Candidates

Dialkyl pyrazole-3,5-dicarboxylates, derived from the parent acid via esterification, exhibit selectivity indexes up to 113-fold higher than reference drugs against Leishmania and T. cruzi amastigotes [2]. The parent 1H-pyrazole-3,5-dicarboxylic acid is the essential synthetic building block for accessing these lead compounds. Procurement of high-purity acid is therefore a critical step in medicinal chemistry campaigns targeting Chagas disease and leishmaniasis. The established synthetic route from 3,5-dimethylpyrazole provides a reliable, scalable supply chain for this key intermediate.

Construction of Multinuclear Copper Catalysts with Elevated Redox Potentials

The tetranuclear copper(II) complex [Cu4(pdc)4]4−, accessible from H3pdc, displays a CuII/CuI redox potential of +0.32 V vs. Ag/AgCl, ~420 mV higher than analogous pyridine-2,6-dicarboxylate complexes [3]. This anodic shift indicates a stabilized Cu(II) state, making these complexes promising candidates for oxidative catalysis (e.g., alcohol oxidation, oxidative coupling) where a high-valent metal center is desired. The ligand's ability to bridge multiple copper ions also creates potential cooperative effects for multielectron transformations.

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